[2,3'-Bithiophen]-5'-ylmethanamine
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Overview
Description
[2,3’-Bithiophen]-5’-ylmethanamine is an organic compound that belongs to the class of bi- and oligothiophenes These compounds are characterized by the presence of two or more linked thiophene rings, which are five-membered aromatic rings containing one sulfur atom and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bithiophen]-5’-ylmethanamine typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, which involves the use of a palladium catalyst to couple an organotin compound with a halogenated thiophene. Another method is the Suzuki coupling reaction, which uses a palladium catalyst to couple a boronic acid derivative with a halogenated thiophene .
Industrial Production Methods
Industrial production of [2,3’-Bithiophen]-5’-ylmethanamine may involve high-pressure catalytic reactions and the use of homogeneous catalysis. These methods ensure high yields and purity of the final product. The starting materials for these reactions often include 2,2’-bithiophene, gaseous acetylene, and 1,3-butadiyne .
Chemical Reactions Analysis
Types of Reactions
[2,3’-Bithiophen]-5’-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are used under acidic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .
Scientific Research Applications
[2,3’-Bithiophen]-5’-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of [2,3’-Bithiophen]-5’-ylmethanamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler analog with two thiophene rings.
2,2’5’,2’'-Terthiophene: Contains three thiophene rings.
3,5-Bis(2,2’-bithiophen-5-yl)-4-methylisoxazoline: A derivative with additional functional groups
Uniqueness
[2,3’-Bithiophen]-5’-ylmethanamine is unique due to its specific substitution pattern on the thiophene rings, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications .
Biological Activity
[2,3'-Bithiophen]-5'-ylmethanamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the current understanding of its biological activity, including cytotoxicity, structure-activity relationships (SAR), and case studies that illustrate its efficacy.
Chemical Structure and Properties
The compound this compound consists of a bithiophene core with an amine functional group. This structural configuration is crucial for its interaction with biological targets.
Cytotoxicity
Cytotoxicity assays are fundamental in evaluating the potential of compounds like this compound. Various methods such as MTT assays and colony-forming assays are employed to determine the effectiveness of the compound against different cancer cell lines.
- Cell Lines Tested : Commonly used cell lines include A549 (lung cancer), HCC827, and NCI-H358.
- Findings : Preliminary studies suggest that this compound exhibits significant cytotoxic effects in 2D cultures, with IC50 values indicating effective inhibition of cell proliferation. For instance, compounds similar to this compound have shown IC50 values ranging from 6 to 20 µM depending on the specific cell line and assay conditions used .
Cell Line | IC50 (µM) | Assay Type |
---|---|---|
A549 | 6.26 | 2D MTS |
HCC827 | 20.46 | 3D Colony |
NCI-H358 | 16.00 | 3D Colony |
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity against various pathogens.
- Testing Methods : Broth microdilution methods are typically utilized to assess the minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria.
- Results : The compound has demonstrated promising antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound.
- Key Modifications : Variations in substituents on the bithiophene core can significantly affect potency and selectivity. For example, modifications that enhance lipophilicity or alter electronic properties may improve cellular uptake and target binding affinity .
- Case Studies : Research indicates that specific structural features correlate with increased cytotoxicity in certain cancer cell lines. For instance, compounds with additional electron-withdrawing groups have been linked to enhanced activity against tumor cells .
Case Studies
Several case studies highlight the practical applications of this compound:
- Antitumor Efficacy : A study demonstrated that derivatives of bithiophene exhibited varying degrees of cytotoxicity across different cancer models. The most effective compounds were those that maintained structural integrity while introducing functional groups that facilitated interaction with DNA or other cellular targets .
- Antimicrobial Testing : Another investigation focused on the antibacterial properties of bithiophene derivatives revealed significant activity against multidrug-resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .
Properties
Molecular Formula |
C9H9NS2 |
---|---|
Molecular Weight |
195.3 g/mol |
IUPAC Name |
(4-thiophen-2-ylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C9H9NS2/c10-5-8-4-7(6-12-8)9-2-1-3-11-9/h1-4,6H,5,10H2 |
InChI Key |
SDUSTDSLSOBMDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=C2)CN |
Origin of Product |
United States |
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